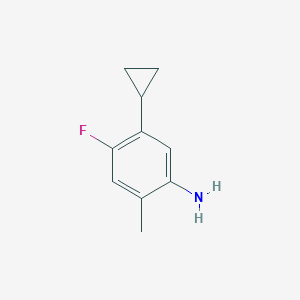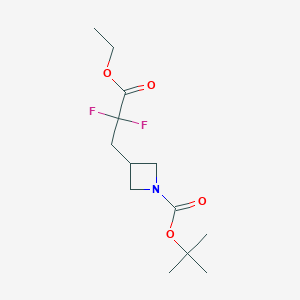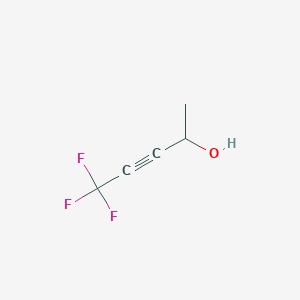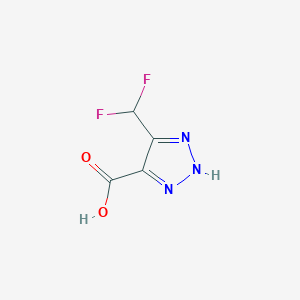![molecular formula C9H8ClN3S B15297313 3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine CAS No. 1082508-64-2](/img/structure/B15297313.png)
3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-chlorophenylmethyl group attached to the thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine typically involves the reaction of 4-chlorobenzyl chloride with thiourea under basic conditions to form the intermediate 4-chlorobenzylthiourea. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted thiadiazoles with various functional groups
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated that thiadiazole derivatives, including this compound, may possess anti-inflammatory, anticancer, and antiviral properties.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The exact pathways and targets can vary depending on the specific application and the structure of the compound. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: This compound has similar structural features but contains a selenium atom instead of sulfur.
4-Chlorophenyl methyl sulfone: This compound is structurally related but lacks the thiadiazole ring.
Uniqueness
3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine is unique due to its specific combination of a 4-chlorophenylmethyl group and a thiadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Propriétés
Numéro CAS |
1082508-64-2 |
|---|---|
Formule moléculaire |
C9H8ClN3S |
Poids moléculaire |
225.70 g/mol |
Nom IUPAC |
3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C9H8ClN3S/c10-7-3-1-6(2-4-7)5-8-12-9(11)14-13-8/h1-4H,5H2,(H2,11,12,13) |
Clé InChI |
JWAYTUKSNQYFFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=NSC(=N2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-3-yl)methyl]amino)acetic acid hydrochloride](/img/structure/B15297234.png)

![Tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15297240.png)
![3-{[Ethyl(methyl)amino]methyl}benzoicacidhydrochloride](/img/structure/B15297248.png)

![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride](/img/structure/B15297268.png)
![tert-butylN-{8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamatehydrochloride](/img/structure/B15297284.png)

![6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B15297305.png)
![1,6-Dioxa-9-azaspiro[3.6]decane](/img/structure/B15297311.png)
![N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B15297318.png)
![4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol](/img/structure/B15297319.png)

